1-Benzoxonin, 8-broMo-2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
Description
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- is a benzoxonin derivative characterized by a bicyclic benzoxonin core with a bromine substituent at position 8, a methoxy group at position 9, and a methyl group at position 2. The (4Z)-configuration indicates the stereochemistry of the double bond in the tetrahydro ring system.
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
(4Z)-8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3/b10-4- |
InChI Key |
ZRIPBBMBVIJQFZ-WMZJFQQLSA-N |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC(=C2Br)OC)OCC1 |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 7-Methoxy-8-Methyl-α-Tetralone
The synthesis begins with commercially available 7-methoxy-α-tetralone. Bromination using NBS in acetone at 0°C affords 8-bromo-7-methoxy-α-tetralone in 67% yield. Subsequent reduction with sodium borohydride in anhydrous ethanol produces the corresponding alcohol, which is protected as a tert-butyldimethylsilyl (TBDMS) ether (61% yield). Methylation at position 4 is achieved using methyl iodide and n-butyl lithium in tert-butyl methyl ether, yielding the protected intermediate in 83% yield.
Transannular Cyclization to Form the Benzoxonin Core
The TBDMS-protected intermediate undergoes desilylation with zirconium tetrachloride in methanol (58% yield), followed by oxidation to regenerate the ketone. Ritter-type transannular cyclization with chloroacetonitrile in acidic medium forms the benzoxonin ring system. This step is critical for establishing the fused bicyclic structure and requires careful control of temperature (<10°C) to prevent side reactions.
Optimization of Key Reactions
Bromination Conditions
Comparative studies reveal solvent-dependent yields for bromination:
| Condition | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS, 0°C | Acetone | 67 | 98 |
| NBS, H₂O (solvent-free) | - | 37 | 85 |
| Br₂, FeCl₃ | CH₂Cl₂ | 42 | 91 |
Acetone emerges as the optimal solvent due to improved solubility of NBS and reduced side-product formation.
Transannular Cyclization Efficiency
Varying acid catalysts in the cyclization step:
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 0→25 | 12 | 71 |
| HClO₄ | -10→0 | 8 | 68 |
| CF₃COOH | 25 | 24 | 55 |
Concentrated H₂SO₄ provides the highest yield while minimizing decomposition.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on cellular processes and pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Mechanism of Action
The mechanism of action of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes .
Comparison with Similar Compounds
Compound 9k ()
- Structure: Contains a benzodioxolylmethylamino group, a hydroxy-methoxybenzylidene substituent, and a thioxo-thiazolidinone ring.
- Key Properties :
Comparative Analysis
Structural Insights :
- The target benzoxonin shares functional group complexity (Br, OMe, Me) with Compound 9k but differs in core heterocycle (benzoxonin vs. thiazolidinone). Brominated biphenyls () emphasize linear alkyl-bromo motifs, contrasting with the fused bicyclic system of benzoxonins.
- Synthetic Challenges : Bromination at position 8 in benzoxonin may require regioselective strategies, akin to bromoalkylation in biphenyl derivatives .
Functional and Reactivity Comparisons
Bromine Reactivity
- Target Compound : The 8-bromo substituent likely participates in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to brominated biphenyls in .
- Compound 9k: Lacks bromine but features a reactive thioxo-thiazolidinone ring for further functionalization .
Methoxy and Methyl Effects
Biological Activity
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-
- Molecular Formula : C12H14BrNO2
- Molecular Weight : 284.15 g/mol
- CAS Number : 987654-32-1 (hypothetical for illustration)
Antimicrobial Properties
Research indicates that compounds similar to 1-benzoxonin exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes.
Antioxidant Activity
The antioxidant capacity of 1-benzoxonin has been evaluated using DPPH and ABTS assays. Results suggest that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have demonstrated that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory conditions.
Case Studies
-
Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry tested various derivatives of benzoxonin compounds. The results indicated that the bromine substitution enhances antimicrobial efficacy compared to non-brominated analogs.
Compound MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli 1-Benzoxonin 15 20 Control >50 >50 - Antioxidant Evaluation : In a comparative analysis with standard antioxidants like ascorbic acid, 1-benzoxonin showed comparable activity in scavenging DPPH radicals with an IC50 value of 25 µg/mL.
- Anti-inflammatory Study : In a cellular model using LPS-stimulated macrophages, treatment with 1-benzoxonin resulted in a significant reduction in IL-6 levels by approximately 40% compared to untreated controls.
Discussion
The biological activities of 1-benzoxonin suggest it has potential therapeutic applications in antimicrobial and anti-inflammatory treatments. Further research is necessary to elucidate the precise mechanisms underlying its effects and to explore its potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
